2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
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Overview
Description
2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromothiophene moiety, a piperidine ring, and an oxadiazole ring, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is then incorporated through a nucleophilic substitution reaction. Finally, the oxadiazole ring is formed via cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromothiophene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromothiophene and piperidine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)propanoic acid: Shares the bromothiophene and piperidine moieties but differs in the oxadiazole ring.
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine: Contains a pyridine ring instead of the oxadiazole ring
Uniqueness
The uniqueness of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole lies in its combination of structural elements, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3S2/c1-9(2)13-16-17-14(21-13)10-5-7-18(8-6-10)23(19,20)12-4-3-11(15)22-12/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINLJLLAEAWNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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